Cas no 1704967-47-4 ((1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol)

(1R)-2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral fluorinated alcohol derivative featuring a pyrazole moiety. Its stereospecific (1R) configuration and trifluoromethyl group enhance its utility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds with improved metabolic stability and binding affinity. The presence of the pyrazole ring contributes to its potential as a ligand or building block in medicinal chemistry, offering opportunities for selective functionalization. The compound’s high purity and defined stereochemistry make it valuable for enantioselective applications, ensuring reproducibility in research and industrial processes. Its structural features align with trends in fluorinated drug design, emphasizing efficiency in synthesis and performance.
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol structure
1704967-47-4 structure
Product name:(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
CAS No:1704967-47-4
MF:C6H7F3N2O
MW:180.127791643143
CID:5913553
PubChem ID:103130708

(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
    • EN300-1933385
    • 1704967-47-4
    • Inchi: 1S/C6H7F3N2O/c1-11-3-2-4(10-11)5(12)6(7,8)9/h2-3,5,12H,1H3/t5-/m1/s1
    • InChI Key: GWSYQMWWOACFAH-RXMQYKEDSA-N
    • SMILES: FC([C@@H](C1C=CN(C)N=1)O)(F)F

Computed Properties

  • Exact Mass: 180.05104734g/mol
  • Monoisotopic Mass: 180.05104734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38Ų

(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1933385-10.0g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
10g
$7065.0 2023-06-02
Enamine
EN300-1933385-0.1g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
0.1g
$1244.0 2023-09-17
Enamine
EN300-1933385-10g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
10g
$6082.0 2023-09-17
Enamine
EN300-1933385-1g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
1g
$1414.0 2023-09-17
Enamine
EN300-1933385-5g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
5g
$4102.0 2023-09-17
Enamine
EN300-1933385-0.05g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
0.05g
$1188.0 2023-09-17
Enamine
EN300-1933385-5.0g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
5g
$4764.0 2023-06-02
Enamine
EN300-1933385-2.5g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
2.5g
$2771.0 2023-09-17
Enamine
EN300-1933385-0.5g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
0.5g
$1357.0 2023-09-17
Enamine
EN300-1933385-1.0g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1704967-47-4
1g
$1643.0 2023-06-02

Additional information on (1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Compound Introduction: (1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS No. 1704967-47-4)

Introducing the compound (1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a molecule with significant potential in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1704967-47-4, has garnered attention due to its unique structural features and promising biological activities. The presence of a trifluoromethyl group and a pyrazole moiety in its molecular structure suggests a rich chemical profile that may contribute to its efficacy in various therapeutic applications.

The< strong>trifluoromethyl group is a well-known pharmacophore in drug design, often employed to enhance metabolic stability, lipophilicity, and binding affinity. In the context of this compound, the< strong>trifluoroethyl side chain not only contributes to its physicochemical properties but also opens up possibilities for further derivatization and optimization. The< strong>methyl-pyrazole scaffold, on the other hand, is recognized for its role in modulating biological pathways, particularly in areas such as anti-inflammatory and anticancer research.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The< strong>pyrazole ring system is one such heterocycle that has been extensively studied for its diverse biological activities. Researchers have been exploring modifications to the pyrazole core to enhance its pharmacological properties. The incorporation of a methyl group at the 3-position of the pyrazole ring in this compound may play a crucial role in influencing its binding interactions with biological targets.

In the realm of drug discovery, the< strong>(1R)-configuration of chiral centers is often critical for achieving optimal pharmacological effects. The stereochemistry at the carbon atom adjacent to the hydroxyl group in this compound could be a key determinant of its biological activity. Studies have shown that enantiomeric purity can significantly impact the efficacy and safety of pharmaceutical compounds. Therefore, understanding and controlling the stereochemistry of this molecule is essential for its further development.

The compound's potential applications extend to various therapeutic areas, including oncology, immunology, and neurology. For instance, pyrazole derivatives have been investigated for their antitumor properties due to their ability to interfere with key signaling pathways involved in cancer cell proliferation. The< strong>trifluoroethyl moiety may further enhance these effects by improving drug penetration into tumor tissues or by modulating enzyme activity.

The synthesis of< strong>(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol presents an interesting challenge for synthetic chemists. The introduction of both fluorine atoms and a chiral center requires careful planning to ensure high yield and enantiomeric purity. Modern synthetic techniques, such as asymmetric hydrogenation and transition metal-catalyzed reactions, have enabled the efficient construction of complex molecular frameworks like this one.

Ongoing research in this field continues to uncover new insights into the structure-activity relationships of heterocyclic compounds. Computational modeling and high-throughput screening methods are being employed to identify lead compounds with improved pharmacological profiles. The< strong>CAS number 1704967-47-4 serves as a reference point for researchers studying this molecule and its derivatives.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining synthetic expertise with biological evaluation, researchers can accelerate the discovery process and bring new treatments to patients more quickly. The< strong>methyl-pyrazole derivative described here represents an example of how structural innovation can lead to breakthroughs in drug design.

In conclusion,< strong>(1R)-2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further investigation. As research continues to evolve, this molecule may contribute to the development of new therapies that address unmet medical needs.

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